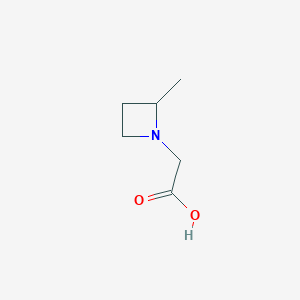
2-(2-Methylazetidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylazetidin-1-yl)acetic acid is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylazetidin-1-yl)acetic acid typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
These methods ensure high purity and consistency, which are crucial for pharmaceutical and research applications .
化学反应分析
Types of Reactions
2-(2-Methylazetidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.
科学研究应用
2-(2-Methylazetidin-1-yl)acetic acid has several scientific research applications, including:
作用机制
The mechanism of action of 2-(2-Methylazetidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to act by mimicking the structure of naturally occurring amino acids, thereby influencing enzyme activity and metabolic processes . This compound may also interact with neurotransmitter receptors, given its structural similarity to gamma-aminobutyric acid (GABA) analogs .
相似化合物的比较
Similar Compounds
(Azetidin-3-yl)acetic acid: A structural analog used in the study of GABA receptors.
(3-Arylazetidin-3-yl)acetates: Used for the preparation of pharmaceutically active agents, including positive allosteric modulators of GABA A receptors.
Uniqueness
2-(2-Methylazetidin-1-yl)acetic acid is unique due to its specific structural features, which include a methyl group on the azetidine ring. This modification can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
2-(2-methylazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H11NO2/c1-5-2-3-7(5)4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChI 键 |
PTROXXWETMHPMG-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN1CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


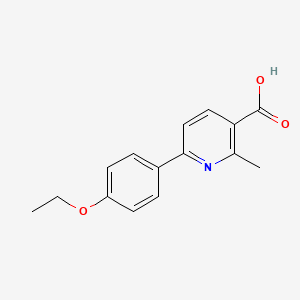

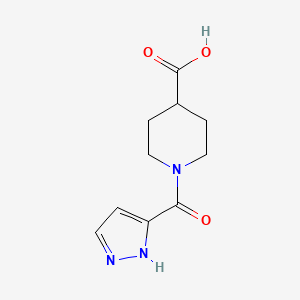
![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13002664.png)
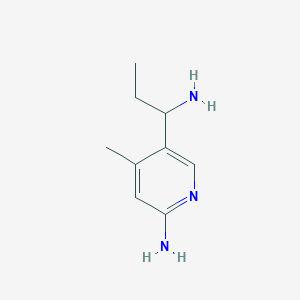
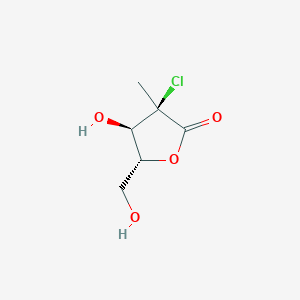
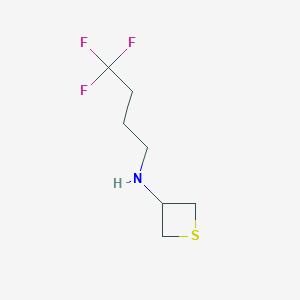
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002692.png)
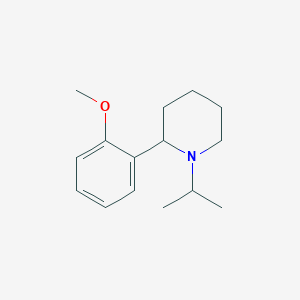
![tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13002707.png)

![6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002723.png)
![1H-Pyrazolo[3,4-d]pyridazine](/img/structure/B13002725.png)
